2,2-Dimethyl-3-hexanol is an organic compound with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is itself connected to three other carbon atoms. This compound is also known by several other names, including 2,2-dimethylhexan-3-ol and n-propyl-tert-butylcarbinol . It appears as a clear, colorless liquid and has a boiling point of around 156 °C .
There is no documented information available on the specific mechanism of action of 2,2-dimethyl-3-hexanol in biological systems.
Research has shown that this compound also participates in photooxidation reactions when exposed to chlorine atoms, which can lead to various products depending on the environmental conditions .
The biological activity of 2,2-dimethyl-3-hexanol has been studied in relation to its potential effects on human health and the environment. Its interactions with biological systems may include:
Further studies are necessary to fully understand its implications for human health and ecological impacts .
Several methods exist for synthesizing 2,2-dimethyl-3-hexanol:
Studies have focused on the interaction of 2,2-dimethyl-3-hexanol with reactive species such as chlorine atoms. These studies indicate that it can undergo complex reactions leading to various byproducts, which are significant for understanding its environmental fate and behavior under atmospheric conditions .
Several compounds share structural similarities with 2,2-dimethyl-3-hexanol. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-Hexanol | A straight-chain alcohol with lower boiling point. | |
5-Methyl-2-hexanol | Similar structure but less branched; different properties. | |
2,4-Dimethyl-3-pentanol | Another branched alcohol; used in similar applications. | |
2-Methyl-3-pentanol | Less branched than 2,2-dimethyl-3-hexanol; distinct reactivity. |
The uniqueness of 2,2-dimethyl-3-hexanol lies in its specific branching structure which influences its boiling point and solubility compared to its linear counterparts. This branching also affects its reactivity patterns in
The synthetic development of 2,2-dimethyl-3-hexanol represents a significant milestone in the evolution of branched tertiary alcohol synthesis methodologies. The earliest documented synthesis of this compound traces back to the pioneering work of Haller and Bauer in 1910, who established the foundational synthetic pathway using sodium amide in diethyl ether followed by treatment with ethyl iodide, and subsequent reduction with sodium in alcohol [1] [2] [3]. This multi-step reaction represented one of the first systematic approaches to constructing tertiary alcohols with complex branching patterns.
The historical development of alcohol synthesis methodologies underwent substantial transformation throughout the twentieth century. The discovery and understanding of alcohols as a distinct group of chemical compounds occurred primarily in the last century, with the first industrial process for generating methanol developed in 1926 [4]. This period marked the beginning of direct chemical synthesis methods for producing alcohols from simpler compounds, establishing the foundation for more sophisticated synthetic approaches.
Year | Development | Significance |
---|---|---|
1910 | Haller-Bauer synthesis of 2,2-dimethyl-3-hexanol [1] | First documented synthesis using sodium amide methodology |
1912 | Victor Grignard's organometallic chemistry [5] | Nobel Prize-winning discovery enabling tertiary alcohol synthesis |
1926 | First industrial methanol process [4] | Establishment of large-scale alcohol production |
1990 | Elias James Corey's retrosynthetic framework [6] | Systematic approach to complex molecule synthesis |
The mid-twentieth century witnessed the emergence of catalytic methodologies that revolutionized alcohol synthesis. The development of transition metal catalysts, particularly palladium and platinum complexes, enabled more selective and efficient synthetic routes [7] [8]. These advances allowed for the synthesis of complex branched alcohols under milder conditions with improved yields and selectivity compared to traditional methods.
The evolution from classical synthetic approaches to modern methodologies demonstrates significant improvements in reaction efficiency and environmental considerations. Contemporary synthetic strategies for 2,2-dimethyl-3-hexanol incorporate advanced catalytic systems, optimized reaction conditions, and process intensification techniques that were unavailable during the early developmental period [9] [10].
Catalytic reduction represents one of the most significant methodologies for synthesizing tertiary alcohols, including 2,2-dimethyl-3-hexanol. The reduction of corresponding ketones through catalytic hydrogenation has emerged as a highly effective approach for producing branched tertiary alcohols with excellent yields and selectivity .
Cobalt-based catalysts have demonstrated exceptional efficacy in ketone reduction reactions, achieving yields up to 97% under mild conditions. The hydrogenation of 2,4-dimethyl-3-hexanone using cobalt catalysts proceeds at 20°C under hydrogen pressure of 22,502.3 Torr in tetrahydrofuran solvent with potassium hydroxide as a base . This system facilitates proton transfer during the reduction process, enabling efficient conversion of the ketone precursor to the corresponding tertiary alcohol.
Industrial-scale applications favor copper and platinum catalysts due to their reusability and tolerance to higher operating temperatures ranging from 80-120°C . Continuous-flow reactors enable scalable production with yields exceeding 90% under optimized pressure conditions of 50-100 bar. The catalyst selection significantly influences both the reaction efficiency and the economic viability of large-scale production processes.
Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Cobalt-based | 20 | 1.5 | 97 | 16 |
Copper-based | 80-120 | 50-100 | >90 | 8-12 |
Platinum-based [12] | 400 | 250 | 85-92 | 6-10 |
Biocatalytic synthesis using alcohol dehydrogenases represents an emerging methodology for enantioselective reductions. Alcohol dehydrogenases from Lactobacillus brevis catalyze the reduction of corresponding ketones to produce tertiary alcohols with greater than 99% enantiomeric excess . These enzymatic systems operate under mild conditions at pH 7.0-7.5 in phosphate buffer at 30°C, utilizing nicotinamide adenine dinucleotide phosphate as a cofactor regenerated via glucose dehydrogenase.
The advantages of biocatalytic approaches include exceptional stereoselectivity, environmentally benign reaction conditions, and the ability to produce optically pure products. However, the scalability and economic feasibility of these methods remain challenges for industrial implementation compared to traditional chemical catalysis [13].
Recent developments in catalytic reduction have focused on developing oxidatively resistant ligands to extend catalyst lifetimes and improve process economics . Ruthenium-catalyzed systems have shown particular promise for synthesizing beta-alkylated secondary alcohols through regioselective ring-opening of epoxides with primary alcohols [14]. These systems demonstrate broad scope with excellent regioselectivity across diverse substrate classes, including drug and natural product derivatives.
The Grignard reaction remains one of the most fundamental and versatile methods for synthesizing tertiary alcohols, particularly for complex branched structures like 2,2-dimethyl-3-hexanol. The optimization of Grignard reaction conditions has been crucial for achieving high yields and selectivity in branched-chain alcohol production [15] [16] [17].
Grignard reagents react with ketones through nucleophilic addition to form tertiary alcohols in a single addition step [16] [17]. The reaction mechanism involves the nucleophilic attack of the carbon-magnesium bond on the electrophilic carbonyl carbon, followed by protonation to yield the tertiary alcohol product. The highly ionic nature of the carbon-magnesium bond, combined with the electrophilic character of the carbonyl carbon, drives this transformation with excellent efficiency [5].
For the synthesis of tertiary alcohols with multiple different substituents, ketone precursors offer three possible synthetic routes depending on which carbon-carbon bond is formed by the Grignard reagent [17]. This flexibility allows synthetic chemists to select the most advantageous route based on substrate availability and reaction conditions.
The success of Grignard reactions in tertiary alcohol synthesis depends critically on maintaining anhydrous conditions throughout the reaction process [5]. The presence of trace water leads to protonation of the Grignard reagent, competing with the desired nucleophilic addition reaction. Dry ethereal solvents, typically diethyl ether or tetrahydrofuran, provide the necessary coordination environment for stabilizing the organometallic reagent.
Temperature control represents another critical optimization parameter. Most Grignard reactions proceed efficiently at temperatures ranging from -78°C to room temperature, with lower temperatures favoring selectivity and higher temperatures promoting reaction rates [15]. The optimal temperature depends on the specific substrate structure and desired reaction kinetics.
Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
---|---|---|---|
Temperature | -78°C to 25°C [15] | Higher T increases rate | Lower T improves selectivity |
Water content | <50 ppm [5] | Decreases significantly | Minimal effect |
Reaction time | 30 min to 4 h [18] | Optimum at 2-3 h | Time-dependent |
Equivalents of Grignard | 1.2-2.0 equiv [18] | Maximum at 1.5 equiv | Excess reduces selectivity |
Recent developments in Grignard chemistry have focused on combining enzymatic oxidation systems with organometallic addition reactions. The laccase-2,2,6,6-tetramethyl-1-piperidinyloxy oxidation system enables one-pot synthesis of tertiary alcohols through in situ ketone formation followed by ultrafast Grignard addition [18]. This methodology achieves reaction times as short as 3 seconds while maintaining excellent chemoselectivity and conversions up to 96%.
The integration of polar organometallic chemistry with aqueous media represents a significant advancement in green chemistry applications [19]. Deep eutectic solvents and bulk water have been successfully employed as environmentally friendly alternatives to traditional volatile organic solvents, enabling Grignard reactions under aerobic conditions at room temperature with comparable yields to conventional methods.
Process intensification strategies for Grignard reactions have focused on improving atom economy, reducing waste generation, and enhancing reaction efficiency [20]. The use of highly polarized organometallic compounds under aerobic conditions in deep eutectic solvents represents a paradigm shift from traditional anaerobic methodologies. These approaches maintain high yields while significantly reducing environmental impact and process complexity.
Continuous flow synthesis represents a transformative approach to alcohol production, offering significant advantages over traditional batch processes in terms of reaction control, safety, and scalability. The application of continuous flow techniques to 2,2-dimethyl-3-hexanol synthesis has demonstrated substantial improvements in process efficiency and product quality [21] [22] [23].
Continuous flow reactors provide precise control over reaction parameters including temperature, pressure, and residence time, enabling optimization of reaction conditions for maximum yield and selectivity [23]. A selectivity of 90.0% to cinnamyl alcohol at 98.8% conversion was achieved in a continuous flow tube reactor wall-coated with platinum on silica catalyst, representing a six-fold improvement in selectivity compared to batch processes [23].
The suppression of side reactions in continuous flow systems results from improved mass and heat transfer characteristics compared to batch reactors [24]. Microreactor technology enables enhanced mixing and temperature control, leading to more uniform reaction conditions and reduced formation of unwanted byproducts. The continuous removal of products also helps prevent secondary reactions that can occur in batch systems.
Parameter | Continuous Flow | Batch Process | Improvement Factor |
---|---|---|---|
Selectivity (%) [23] | 90.0 | 15.0 | 6.0x |
Reaction Rate [23] | 2.5x faster at 150°C | Baseline at 90°C | 2.5x |
Heat Transfer | Enhanced [22] | Limited | 3-5x |
Mass Transfer | Enhanced [22] | Limited | 2-3x |
Safety Profile | Improved [22] | Standard | Significantly better |
Process intensification in alcohol synthesis focuses on creating safe, compact, energy-efficient, and cost-effective technologies [25]. The integration of multiple unit operations into single equipment pieces reduces capital costs and improves process economics. Reactive distillation columns combine reaction and separation steps, enabling simultaneous synthesis and purification of alcohol products [26].
The phenomena-based approach to process synthesis provides maximum flexibility for integrating and modifying process building blocks [22]. This methodology automatically generates innovative hybrid process configurations and intensified equipment during conceptual design, leading to more efficient overall processes than traditional unit operation-based approaches.
Microreactor technology has been successfully applied to alcohol oxidation reactions using gold nanoparticle catalysts [24]. The coated microreactor channels provide enhanced catalytic performance through improved mass transfer and temperature control. Stability and repeatability of the coating procedure has been demonstrated over multiple reaction cycles with full restoration of catalytic performance through calcination at 400°C.
The characteristic dimensions of microreactors enable precise control of residence time and mixing, leading to improved product selectivity and reduced side product formation [24]. Ten stainless-steel microplates with nine channels each provide sufficient surface area for catalytic reactions while maintaining excellent heat and mass transfer characteristics.
The transition from laboratory-scale to industrial-scale continuous flow processes requires careful consideration of equipment design, process control, and economic factors [27]. Membrane separation processes have been successfully integrated with continuous alcohol synthesis to improve product recovery and reduce downstream processing costs. The combination of distillation and water-selective vapor permeation membranes enables efficient separation of alcohol products from reaction mixtures.
Long-term operation stability represents a critical factor for industrial implementation of continuous flow alcohol synthesis [23]. A turnover number reaching 3000 and alcohol production throughput of 0.36 kg per gram platinum per day has been demonstrated in single tube reactors over 110 hours on stream with minimal changes in selectivity and conversion due to product inhibition.
Continuous flow synthesis techniques offer substantial environmental benefits through reduced waste generation, improved atom economy, and enhanced energy efficiency [27]. The precise control of reaction conditions minimizes overreaction and side product formation, leading to higher atom utilization and reduced waste streams. Process intensification strategies enable the use of smaller equipment with lower capital costs and reduced environmental footprint compared to traditional batch processes.
2,2-Dimethyl-3-hexanol exhibits characteristic phase behavior typical of branched secondary alcohols. The compound demonstrates a normal boiling point of 156°C (429 K) at standard atmospheric pressure [1] [2] [3] [4]. The estimated melting point is -61.15°C (212 K), indicating that the compound exists as a liquid under ambient conditions [2] [5].
Critical thermodynamic parameters reveal that 2,2-Dimethyl-3-hexanol has a critical temperature of 643.32 K (370.17°C) and a critical pressure of 2.869 MPa [6]. The critical volume is calculated to be 0.485 m³/kmol, which reflects the molecular volume at the critical point [6]. These values are consistent with the compound's molecular structure, where the branched alkyl chain and tertiary alcohol functionality influence the intermolecular interactions.
The vapor pressure-temperature relationship follows the Clausius-Clapeyron equation, with vapor pressure increasing exponentially with temperature. At 25°C, the vapor pressure is 0.961 mmHg (0.128 kPa) [5]. The Antoine equation parameters for vapor pressure calculations are: A = 1.89249 × 10¹, B = -6.45844 × 10³, and C = 3.14330 × 10¹, valid for the temperature range of 315.10 K to 442.99 K [6].
Phase transition studies indicate that the compound exhibits a single liquid phase over its operational temperature range, with no polymorphic transitions observed in the solid state. The glass transition temperature has not been experimentally determined for this specific compound, though molecular dynamics simulations suggest it would be influenced by the hydroxyl group hydrogen bonding and the branched alkyl structure [7].
The Fourier Transform Infrared spectrum of 2,2-Dimethyl-3-hexanol displays characteristic absorption bands that confirm the molecular structure and functional groups. The broad absorption band at approximately 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, which may show slight variations depending on hydrogen bonding interactions .
The C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, with multiple peaks reflecting the various C-H environments present in the branched alkyl structure. The C-O stretching vibration of the secondary alcohol typically appears around 1000-1200 cm⁻¹ . The fingerprint region below 1500 cm⁻¹ contains multiple peaks corresponding to C-C stretching and C-H bending vibrations specific to the 2,2-dimethyl substitution pattern.
¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the hydrogen environments in 2,2-Dimethyl-3-hexanol. The hydroxyl proton appears as a characteristic signal around 2-4 ppm, which may be broadened due to rapid exchange with trace water or other hydroxyl-containing species [9] [10].
The methyl groups attached to the quaternary carbon (C-2) appear as a singlet around 0.9-1.0 ppm, integrating for six protons. The proton on the carbon bearing the hydroxyl group (C-3) appears as a multiplet around 3.2-3.8 ppm. The propyl chain protons show characteristic splitting patterns with the terminal methyl group appearing as a triplet around 1.0 ppm and the methylene protons showing complex multipicity in the 1.3-1.6 ppm region [9] .
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The quaternary carbon (C-2) appears around 35-40 ppm, while the carbon bearing the hydroxyl group (C-3) resonates around 75-80 ppm. The methyl carbons attached to the quaternary center appear around 25-30 ppm, and the propyl chain carbons show signals characteristic of their respective environments [11] [12].
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations. The C-C stretching modes of the alkyl backbone appear prominently in the Raman spectrum, with the quaternary carbon center contributing to distinctive vibrational signatures. The O-H stretching region may show different relative intensities compared to infrared due to different selection rules governing Raman activity [13].
The thermodynamic properties of 2,2-Dimethyl-3-hexanol reflect the influence of both the branched alkyl structure and the hydroxyl functional group on intermolecular interactions. The enthalpy of vaporization is calculated to be 48.40 kJ/mol at standard conditions, which is consistent with secondary alcohols of similar molecular weight [6] [14].
The enthalpy of vaporization shows temperature dependence according to the relationship: ΔᵥₐₚH(T) = ΔᵥₐₚH(298.15 K) + ΔCₚ(T - 298.15 K), where ΔCₚ represents the difference in heat capacity between gas and liquid phases [14]. For 2,2-Dimethyl-3-hexanol, the gas-phase heat capacity at 298.15 K is 292.99 J/mol·K, increasing with temperature according to polynomial relationships derived from statistical thermodynamics [6].
The entropy of vaporization can be estimated using Trouton's rule, giving approximately 108 J/mol·K at the normal boiling point. The critical properties indicate strong intermolecular interactions, with the critical temperature of 643.32 K being significantly higher than would be expected for a non-associating compound of similar molecular weight [15] [6].
Vapor pressure data fit the Antoine equation: log₁₀(P) = A - B/(C + T), where P is vapor pressure in kPa and T is temperature in K. The derived parameters indicate normal liquid behavior with no anomalous phase transitions in the measured temperature range [6]. The heat capacity of the ideal gas varies from 292.99 J/mol·K at 298.15 K to 361.48 J/mol·K at the critical temperature [6].
The solubility behavior of 2,2-Dimethyl-3-hexanol is governed by its molecular structure, which combines a moderately polar hydroxyl group with a hydrophobic branched alkyl framework. The octanol-water partition coefficient (logP) is 2.194, indicating moderate lipophilicity with preferential dissolution in organic phases over aqueous systems [6] [5].
Hansen solubility parameters provide a three-dimensional approach to predicting solvent compatibility. For 2,2-Dimethyl-3-hexanol, the estimated parameters are: dispersion parameter (δd) ≈ 15-16 MPa^0.5, polar parameter (δp) ≈ 5-7 MPa^0.5, and hydrogen bonding parameter (δh) ≈ 10-12 MPa^0.5 [16] [17]. These values indicate moderate polarity with significant hydrogen bonding capability.
The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide, acetone, and tetrahydrofuran due to favorable dipole-dipole interactions and the absence of competing hydrogen bond donors [18]. In polar protic solvents like alcohols, the compound demonstrates miscibility through hydrogen bonding networks between hydroxyl groups [19].
Solubility in non-polar solvents follows the principle of "like dissolves like," with the branched alkyl portion providing sufficient hydrophobic character for dissolution in hydrocarbons and ethers. The water solubility is limited, with log₁₀WS = -2.30, corresponding to approximately 0.5% w/w at room temperature [6] [20].
Flammable;Irritant